molecular formula C9H9BrO B1344253 8-Bromochromane CAS No. 3722-78-9

8-Bromochromane

Cat. No.: B1344253
CAS No.: 3722-78-9
M. Wt: 213.07 g/mol
InChI Key: YJOORJDFGHETSS-UHFFFAOYSA-N
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Description

It has a molecular formula of C9H9BrO and a molecular weight of 213.07 g/mol .

Scientific Research Applications

8-Bromochromane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical products

Safety and Hazards

8-Bromochromane is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromochromane can be synthesized through various organic synthesis procedures. One common method involves the bromination of chromane derivatives under controlled conditions. For instance, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as bromination, purification, and crystallization to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromochromane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding chromanones or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of chromane derivatives without the bromine atom.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution: Formation of various substituted chromanes.

    Oxidation: Formation of chromanones and other oxidized products.

    Reduction: Formation of chromane derivatives.

Mechanism of Action

The mechanism of action of 8-Bromochromane involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Chromane: A structurally related compound with similar chemical properties.

    Chromene: Another related compound with a similar core structure but different functional groups.

    Coumaran: Shares structural similarities with 8-Bromochromane.

Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOORJDFGHETSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626605
Record name 8-Bromo-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-78-9
Record name 8-Bromo-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydro-2H-1-benzopyran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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